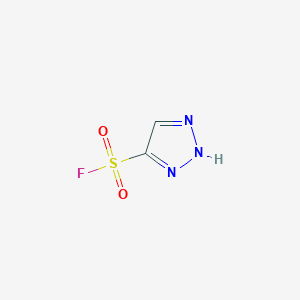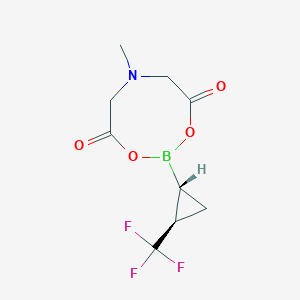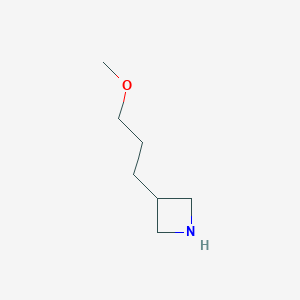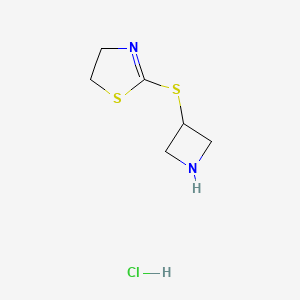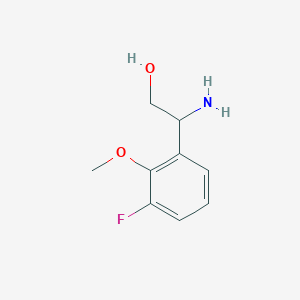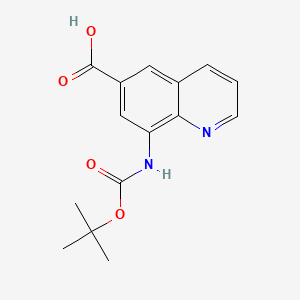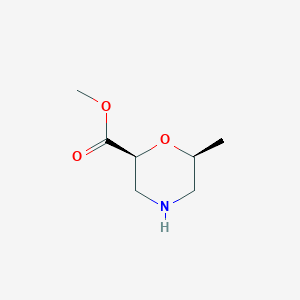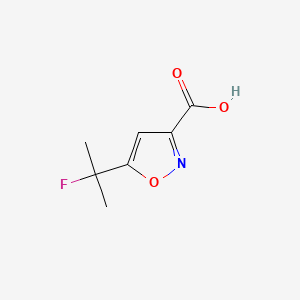![molecular formula C13H21BO3 B15311484 2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a unique combination of a pyran ring and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-pyran with a suitable boronate ester precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyran derivative is coupled with a boronic acid or boronate ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with various molecular targets and pathways. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The pyran ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of the target compound, known for its use as a protecting group in organic synthesis.
Tetrahydropyran: Similar in structure but fully saturated, used in the synthesis of various organic compounds.
Boronic Acids and Esters: A class of compounds with similar boronate ester functionality, widely used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the pyran ring and boronate ester, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations and its utility in diverse fields make it a valuable compound in both academic and industrial research.
Propiedades
Fórmula molecular |
C13H21BO3 |
|---|---|
Peso molecular |
236.12 g/mol |
Nombre IUPAC |
2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h6,8-11H,5,7H2,1-4H3/b9-8+ |
Clave InChI |
NFVWIUCIKWOQPR-CMDGGOBGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCC=CO2 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
